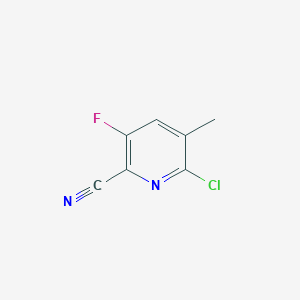
6-Chloro-3-fluoro-5-methylpyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-fluoro-5-methylpyridine-2-carbonitrile is a heterocyclic aromatic compound that contains a pyridine ring substituted with chlorine, fluorine, and methyl groups, as well as a nitrile functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the diazotization of substituted 2-aminopyridines, followed by fluorination and chlorination reactions . The reaction conditions often require the use of strong acids, bases, and specific catalysts to achieve the desired substitutions.
Industrial Production Methods
In industrial settings, the production of 6-Chloro-3-fluoro-5-methylpyridine-2-carbonitrile may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-fluoro-5-methylpyridine-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles (e.g., sodium hydride, potassium tert-butoxide), oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride, sodium borohydride). The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds or other complex structures.
Scientific Research Applications
6-Chloro-3-fluoro-5-methylpyridine-2-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound can be used to study the interactions of pyridine derivatives with biological targets, such as enzymes or receptors.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-3-fluoro-5-methylpyridine-2-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the chloro, fluoro, and nitrile groups can influence its binding affinity and selectivity, affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: This compound has similar halogen and methyl substitutions but includes a trifluoromethyl group instead of a nitrile group.
2,3-Difluoro-5-(trifluoromethyl)pyridine: Another fluorinated pyridine derivative with different substitution patterns.
Uniqueness
6-Chloro-3-fluoro-5-methylpyridine-2-carbonitrile is unique due to its specific combination of substituents, which can impart distinct chemical and biological properties. The presence of both chloro and fluoro groups, along with the nitrile functionality, makes it a versatile intermediate for various synthetic applications.
Properties
Molecular Formula |
C7H4ClFN2 |
|---|---|
Molecular Weight |
170.57 g/mol |
IUPAC Name |
6-chloro-3-fluoro-5-methylpyridine-2-carbonitrile |
InChI |
InChI=1S/C7H4ClFN2/c1-4-2-5(9)6(3-10)11-7(4)8/h2H,1H3 |
InChI Key |
YBAWXJKVAVFFBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1Cl)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















